methyl 3,5-dichloropyridazine-4-carboxylate
Description
Methyl 3,5-dichloropyridazine-4-carboxylate is an organic compound with the molecular formula C7H5Cl2NO2 It is a derivative of pyridazine, a six-membered aromatic heterocycle containing two nitrogen atoms at positions 1 and 2
Properties
CAS No. |
1890539-27-1 |
|---|---|
Molecular Formula |
C6H4Cl2N2O2 |
Molecular Weight |
207 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 3,5-dichloropyridazine-4-carboxylate can be synthesized through several methods. One common approach involves the reaction of 3,5-dichloropyridazine-4-carboxylic acid with methanol in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride. The reaction typically proceeds under reflux conditions, resulting in the formation of the methyl ester.
Industrial Production Methods
In an industrial setting, the synthesis of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, can optimize the production process.
Chemical Reactions Analysis
Types of Reactions
Methyl 3,5-dichloropyridazine-4-carboxylate undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atoms at positions 3 and 5 can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Hydrolysis: The ester bond can be cleaved under acidic or basic conditions, yielding 3,5-dichloropyridazine-4-carboxylic acid and methanol.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in an aprotic solvent like dimethyl sulfoxide (DMSO) are commonly used.
Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid, while basic hydrolysis can be achieved with sodium hydroxide.
Major Products Formed
Nucleophilic Substitution: Depending on the nucleophile used, various substituted pyridazine derivatives can be obtained.
Hydrolysis: The primary products are 3,5-dichloropyridazine-4-carboxylic acid and methanol.
Scientific Research Applications
Methyl 3,5-dichloropyridazine-4-carboxylate has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in the development of new drugs, particularly as inhibitors of specific enzymes or receptors.
Material Science: It is used in the preparation of functional materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of methyl 3,5-dichloropyridazine-4-carboxylate involves its interaction with molecular targets such as enzymes or receptors. For instance, it can act as an inhibitor by binding to the active site of an enzyme, thereby preventing the enzyme from catalyzing its substrate . This interaction can disrupt specific biochemical pathways, leading to the desired therapeutic effect.
Comparison with Similar Compounds
Similar Compounds
Methyl 3,5-dichloropyridine-4-carboxylate: Similar in structure but with a pyridine ring instead of a pyridazine ring.
Methyl 4,6-dichloropyridazine-3-carboxylate: Another derivative with chlorine atoms at different positions on the pyridazine ring.
Uniqueness
Methyl 3,5-dichloropyridazine-4-carboxylate is unique due to the specific positioning of the chlorine atoms and the ester group on the pyridazine ring. This structural arrangement can influence its reactivity and interaction with biological targets, making it distinct from other similar compounds.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
